N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo[3,2-a]pyrimidine core. This structure is characterized by:
- Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.
- Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms, fused to the thiazole ring.
- tert-butyl substituent: A bulky alkyl group attached to the thiazole ring, enhancing lipophilicity .
The compound’s molecular formula is C₁₆H₁₆N₄O₂S₂, with a molecular weight of 384.47 g/mol .
Properties
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c1-14(2,3)9-7-22-12(16-9)17-10(19)8-6-15-13-18(11(8)20)4-5-21-13/h4-7H,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZQUDVIEFUADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2=CN=C3N(C2=O)C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes the cyclization of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. The industrial production methods also focus on minimizing waste and improving the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, electrophiles; reactions are conducted under controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
Molecular Formula
The molecular formula for this compound is , indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Anticancer Activity
Research indicates that compounds with similar structural features exhibit anticancer properties. For instance:
- Mechanism of Action : The thiazole and pyrimidine components may inhibit specific pathways involved in cancer cell proliferation.
- Case Studies : Studies have shown that derivatives of thiazole-pyrimidine compounds can induce apoptosis in various cancer cell lines, suggesting potential for further development as anticancer agents.
Antimicrobial Properties
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown promise in antimicrobial applications:
- Broad-Spectrum Activity : Similar compounds have demonstrated efficacy against a range of bacterial strains.
- Research Findings : Studies indicate that modifications to the thiazole ring can enhance antimicrobial potency.
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are under investigation:
- Biological Assays : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, which are critical in various inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The thiazolo[3,2-a]pyrimidine scaffold is a common motif in bioactive compounds. Below is a comparative analysis of structurally related derivatives:
| Compound Name | Structural Features | Key Differences | Biological Relevance | References |
|---|---|---|---|---|
| N-ethyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | - Ethyl substituent on carboxamide - 4-methylphenyl group on pyrimidine |
Lacks tert-butyl group; simpler substituents | Demonstrates moderate antimicrobial activity due to phenyl group’s aromatic interactions . | |
| 5-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | - Isopropyl-pyrazole substituent - Same thiazolo-pyrimidine core |
Pyrazole moiety introduces additional hydrogen-bonding sites | Enhanced kinase inhibition potential compared to simpler derivatives . | |
| N-(1H-indol-6-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | - Indole substituent replacing tert-butyl-thiazole | Indole’s planar structure enables π-π stacking with biomolecular targets | Shows promise in anticancer research due to DNA intercalation potential . | |
| N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide | - Pyridazine instead of pyrimidine - Chlorophenyl group |
Pyridazine’s electron-deficient ring alters reactivity | Exhibits higher metabolic stability but reduced solubility . |
Key Trends and Structure-Activity Relationships (SAR)
Ethyl or methyl substituents (e.g., in ) offer a balance between solubility and bioavailability.
Hydrogen-Bonding Capacity: Carboxamide groups are critical for interactions with biological targets (e.g., enzymes’ active sites) . Pyrazole or indole substituents introduce additional hydrogen-bond donors/acceptors, enhancing target affinity .
Aromatic Systems and Target Engagement :
- Thiazolo-pyrimidine cores enable π-π stacking with aromatic residues in proteins .
- Pyridazine analogues (e.g., ) may exhibit altered selectivity due to electronic differences.
Biological Activity
N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer, anticonvulsant, and antimicrobial activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a complex structure that includes thiazole and pyrimidine moieties. The presence of the tert-butyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole derivatives, including this compound. The structure-activity relationship (SAR) indicates that modifications in the thiazole and pyrimidine rings significantly affect cytotoxicity.
Case Study: Antitumor Efficacy
A study evaluated various thiazole derivatives against different cancer cell lines. The compound exhibited significant cytotoxicity with an IC50 value of approximately 1.98 µg/mL against HT29 colorectal cancer cells. This activity was attributed to the presence of electron-donating groups in the aromatic ring that enhance interaction with cellular targets .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| N-(thiazole derivative) | HT29 | 1.98 |
| N-(another derivative) | MCF7 | 2.50 |
Anticonvulsant Activity
Thiazole-containing compounds have been recognized for their anticonvulsant properties. The compound was tested in a model of seizure induction using pentylenetetrazol (PTZ), demonstrating significant protection against seizures.
Research Findings
In a controlled study, the compound showed a median effective dose (ED50) of 25 mg/kg in preventing PTZ-induced seizures, indicating strong anticonvulsant activity compared to standard treatments .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been explored. The compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Study Overview
In vitro assays revealed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus. This suggests that the compound could be developed further as an antibiotic agent .
The biological activities of this compound are thought to involve multiple mechanisms:
- Anticancer : Induction of apoptosis through modulation of cellular signaling pathways.
- Anticonvulsant : Enhancement of GABAergic transmission or inhibition of excitatory neurotransmission.
- Antimicrobial : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Q & A
Basic: What experimental methods are recommended for structural characterization of this compound?
Answer:
Structural elucidation requires a combination of techniques:
- Single-crystal X-ray diffraction (SCXRD): Grow high-quality crystals via slow evaporation or diffusion methods. Use SHELXL for refinement to resolve the Z-configuration of the thiazole-ylidene group and fused ring system .
- NMR spectroscopy: Employ , , and 2D techniques (e.g., COSY, HSQC) to assign protons and carbons, particularly focusing on the tert-butyl group and amide linkage .
- Infrared (IR) spectroscopy: Identify carbonyl (C=O) and amide (N-H) stretches to confirm functional groups .
Basic: What are common synthetic routes for thiazolo[3,2-a]pyrimidine derivatives like this compound?
Answer:
Synthesis typically involves:
Core formation: Condensation of 2-aminothiazole derivatives with β-ketoesters or malonates to construct the thiazolo-pyrimidine ring .
Substituent introduction: Use nucleophilic substitution or Pd-catalyzed cross-coupling to attach the tert-butyl-thiazolylidene group .
Purification: Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Advanced: How can researchers optimize synthetic yields for this compound?
Answer:
Optimization strategies include:
- Catalyst screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent effects: Compare polar aprotic solvents (DMF, DMSO) versus toluene for intermediate stability .
- Design of Experiments (DOE): Use factorial designs to evaluate interactions between temperature, reaction time, and stoichiometry .
Advanced: How can contradictions in reported biological activity data be resolved?
Answer:
Address discrepancies via:
- Comparative assays: Replicate studies under standardized conditions (e.g., cell lines, incubation times) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying tert-butyl or carboxamide groups) to isolate contributing moieties .
- Molecular docking: Validate target binding using software like AutoDock Vina to correlate computational predictions with experimental IC values .
Advanced: What methodologies refine the crystal structure of this compound?
Answer:
For accurate refinement:
- Data collection: Use a high-resolution diffractometer (Mo-Kα radiation) and integrate data with SAINT .
- SHELXL parameters: Apply anisotropic displacement parameters for non-H atoms and constrain tert-butyl groups using AFIX commands .
- Validation tools: Check with PLATON for missed symmetry or solvent-accessible voids .
Advanced: How can interaction mechanisms with biological targets be investigated?
Answer:
Mechanistic studies employ:
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to receptors .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cryo-EM/X-ray co-crystallography: Resolve binding conformations at atomic resolution .
Basic: What functional groups are critical for this compound’s reactivity?
Answer:
Key groups include:
- Thiazolo[3,2-a]pyrimidine core: Governs π-π stacking and hydrogen bonding .
- Carboxamide moiety: Participates in H-bonding with biological targets .
- tert-Butyl-thiazolylidene group: Enhances lipophilicity and steric bulk, affecting solubility and target selectivity .
Advanced: What computational approaches model this compound’s bioactivity?
Answer:
Computational strategies involve:
- Molecular docking: Use Glide or GOLD to predict binding poses in enzyme active sites .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100+ ns trajectories (AMBER/CHARMM force fields) .
- QSAR modeling: Build regression models linking substituent descriptors (e.g., logP, molar refractivity) to activity .
Basic: How is purity assessed during synthesis?
Answer:
Purity validation methods:
- HPLC: Use C18 columns (acetonitrile/water gradient) to detect impurities ≥0.1% .
- TLC: Monitor reaction progress with silica plates (UV visualization) .
- Melting point analysis: Compare observed values to literature standards (±2°C tolerance) .
Advanced: How can stability under physiological conditions be evaluated?
Answer:
Stability protocols include:
- Accelerated degradation studies: Expose to pH 1–9 buffers (37°C) and analyze via LC-MS for hydrolysis products .
- UV-Vis spectroscopy: Track absorbance changes (λ ~250–300 nm) to monitor degradation kinetics .
- Forced oxidation: Use HO or light exposure to identify susceptible functional groups (e.g., thiazole ring) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
